Cas no 2384019-09-2 (rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid)

Technical Introduction: rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a fluorenylmethoxycarbonyl (Fmoc)-protected piperidine moiety. This compound is particularly valuable in peptide synthesis and medicinal chemistry due to its structural rigidity and stereochemical diversity, which can influence conformational stability in target molecules. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for selective deprotection under mild basic conditions. Its cyclopropane ring enhances metabolic stability and binding affinity in drug design. The racemic mixture provides flexibility for further chiral resolution or enantioselective applications. This intermediate is suited for research requiring precise control over molecular architecture.
rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid structure
2384019-09-2 structure
Product name:rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid
CAS No:2384019-09-2
MF:C24H25NO4
MW:391.45960688591
CID:6221360
PubChem ID:165658659

rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-27103413
    • 2384019-09-2
    • rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid
    • 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid
    • Inchi: 1S/C24H25NO4/c26-23(27)21-13-20(21)15-9-11-25(12-10-15)24(28)29-14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1-8,15,20-22H,9-14H2,(H,26,27)
    • InChI Key: LCBSYVYKMQEFMY-UHFFFAOYSA-N
    • SMILES: OC(C1CC1C1CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1)=O

Computed Properties

  • Exact Mass: 391.17835828g/mol
  • Monoisotopic Mass: 391.17835828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 606
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8Ų
  • XLogP3: 3.9

rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27103413-0.1g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid
2384019-09-2
0.1g
$1131.0 2023-06-02
Enamine
EN300-27103413-0.5g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid
2384019-09-2
0.5g
$1234.0 2023-06-02
Enamine
EN300-27103413-2.5g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid
2384019-09-2
2.5g
$2520.0 2023-06-02
Enamine
EN300-27103413-5.0g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid
2384019-09-2
5g
$3728.0 2023-06-02
Enamine
EN300-27103413-0.05g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid
2384019-09-2
0.05g
$1080.0 2023-06-02
Enamine
EN300-27103413-0.25g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid
2384019-09-2
0.25g
$1183.0 2023-06-02
Enamine
EN300-27103413-1.0g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid
2384019-09-2
1g
$1286.0 2023-06-02
Enamine
EN300-27103413-10.0g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid
2384019-09-2
10g
$5528.0 2023-06-02

rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid Related Literature

Additional information on rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid

rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid

rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid is a complex organic compound with the CAS number 2384019-09-2. This compound belongs to the class of cyclopropane carboxylic acids, which are known for their unique chemical properties and applications in various fields of chemistry and pharmacology.

The structure of this compound is characterized by a cyclopropane ring attached to a carboxylic acid group at position 1 and a substituted piperidine group at position 2. The piperidine ring is further substituted with a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. This combination of functional groups makes the compound highly versatile and valuable in synthetic chemistry.

Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery due to their unique pharmacokinetic properties and ability to modulate biological targets effectively. The presence of the Fmoc group in this compound adds another layer of functionality, as it can be used to control the reactivity of the molecule during synthesis. This feature has been exploited in various applications, including the synthesis of bioactive molecules and advanced materials.

One of the most significant advancements in the field involves the use of cyclopropane carboxylic acids as building blocks for constructing complex molecular architectures. Researchers have demonstrated that these compounds can undergo various transformations, such as ring-opening reactions and cycloadditions, to yield highly functionalized products. The Fmoc-piperidine moiety in this compound further enhances its utility by providing a handle for orthogonal protection and deprotection strategies.

In terms of synthesis, this compound can be prepared through a multi-step process involving the coupling of a cyclopropane carboxylic acid derivative with an appropriately substituted piperidine. The use of Fmoc chemistry ensures that the intermediate steps are efficient and selective, leading to high yields of the desired product. Recent optimizations in this area have focused on improving the scalability and sustainability of such syntheses, making them more amenable to industrial applications.

The applications of rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid span across various domains, including pharmaceuticals, agrochemicals, and materials science. Its unique combination of functional groups makes it an ideal candidate for exploring novel chemical reactions and developing innovative products.

Looking ahead, ongoing research is focused on leveraging the unique properties of this compound to address emerging challenges in drug discovery and materials development. By integrating insights from diverse fields such as organic synthesis, medicinal chemistry, and computational modeling, scientists aim to unlock new potential for this versatile molecule.

Recommend Articles

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk